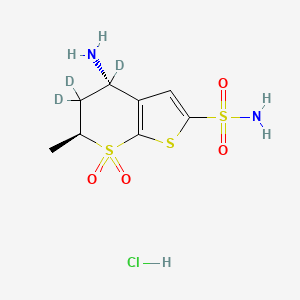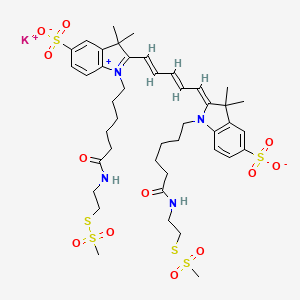
N-Desethyl-dorzolamide-d3 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desethyl-dorzolamide-d3 (hydrochloride) is a deuterated analog of N-Desethyl-dorzolamide. This compound is labeled with deuterium, a stable isotope of hydrogen, which is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. The deuterium labeling can affect the compound’s behavior in biological systems, making it a valuable tool for various research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desethyl-dorzolamide-d3 (hydrochloride) involves the deuteration of N-Desethyl-dorzolamideThis can be achieved through various chemical reactions, such as hydrogen-deuterium exchange or the use of deuterated reagents .
Industrial Production Methods
Industrial production of N-Desethyl-dorzolamide-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified and converted into its hydrochloride salt form for stability and ease of handling .
Analyse Chemischer Reaktionen
Types of Reactions
N-Desethyl-dorzolamide-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-Desethyl-dorzolamide-d3 (hydrochloride) has several scientific research applications:
Chemistry: Used as a tracer in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Biology: Employed in biological studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Utilized in medical research to investigate the effects of deuterium substitution on drug efficacy and safety.
Industry: Applied in the pharmaceutical industry for the development of new drugs and therapeutic agents
Wirkmechanismus
N-Desethyl-dorzolamide-d3 (hydrochloride) exerts its effects through the inhibition of the enzyme carbonic anhydrase. This enzyme is involved in the regulation of pH and fluid balance in various tissues. By inhibiting carbonic anhydrase, the compound reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. This mechanism is particularly relevant in the treatment of conditions like glaucoma .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Desethyl-dorzolamide: The non-deuterated analog of N-Desethyl-dorzolamide-d3.
Dorzolamide: Another carbonic anhydrase inhibitor used in the treatment of glaucoma.
Acetazolamide: A related carbonic anhydrase inhibitor with similar therapeutic applications
Uniqueness
N-Desethyl-dorzolamide-d3 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug behavior in biological systems .
Eigenschaften
Molekularformel |
C8H13ClN2O4S3 |
|---|---|
Molekulargewicht |
335.9 g/mol |
IUPAC-Name |
(4S,6S)-4-amino-4,5,5-trideuterio-6-methyl-7,7-dioxo-6H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C8H12N2O4S3.ClH/c1-4-2-6(9)5-3-7(17(10,13)14)15-8(5)16(4,11)12;/h3-4,6H,2,9H2,1H3,(H2,10,13,14);1H/t4-,6-;/m0./s1/i2D2,6D; |
InChI-Schlüssel |
VZLLBYYSCGNPPR-FNCNIHIQSA-N |
Isomerische SMILES |
[2H][C@]1(C2=C(SC(=C2)S(=O)(=O)N)S(=O)(=O)[C@H](C1([2H])[2H])C)N.Cl |
Kanonische SMILES |
CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7aH-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12369501.png)
![N-[4-[2-[[5-cyano-8-(2,6-dimethylmorpholin-4-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl]sulfanyl]ethyl]phenyl]prop-2-enamide](/img/structure/B12369508.png)
![(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid](/img/structure/B12369523.png)

![N-(1-adamantylmethyl)-1-[[4-(hydroxycarbamoyl)-3-methoxyphenyl]methyl]indole-5-carboxamide](/img/structure/B12369535.png)

